molecular formula C17H14FNO3 B11837991 2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one

2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one

Cat. No.: B11837991
M. Wt: 299.30 g/mol
InChI Key: ZFBILVLVIVZUCA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the isoquinoline core.

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:

    2-(4-Fluorophenyl)quinazoline: This compound also contains a fluorophenyl group but has a quinazoline core instead of an isoquinoline core.

    6,8-Dimethoxyisoquinoline: This compound lacks the fluorophenyl group but shares the isoquinoline core with methoxy groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

2-(4-fluorophenyl)-6,8-dimethoxyisoquinolin-1-one

InChI

InChI=1S/C17H14FNO3/c1-21-14-9-11-7-8-19(13-5-3-12(18)4-6-13)17(20)16(11)15(10-14)22-2/h3-10H,1-2H3

InChI Key

ZFBILVLVIVZUCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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